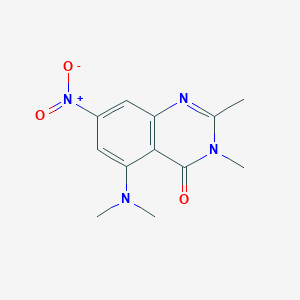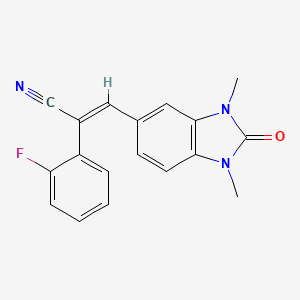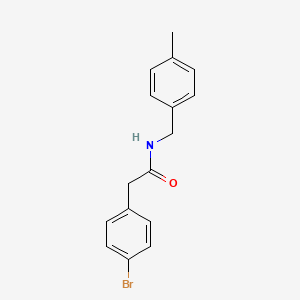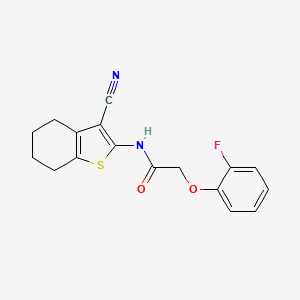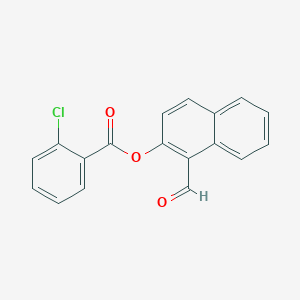
1-formyl-2-naphthyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-formyl-2-naphthyl 2-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as N-(2-chlorobenzoyl)-1-naphthylformamide and has the molecular formula C19H12ClNO2.
Wirkmechanismus
The mechanism of action of 1-formyl-2-naphthyl 2-chlorobenzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. It has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-formyl-2-naphthyl 2-chlorobenzoate have been studied extensively. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce the production of reactive oxygen species, which can cause oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-formyl-2-naphthyl 2-chlorobenzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 1-formyl-2-naphthyl 2-chlorobenzoate. One area of research is to investigate its potential applications in the treatment of cancer and bacterial infections. Another area of research is to study its mechanism of action in more detail. Additionally, researchers can explore the synthesis of derivatives of the compound to improve its properties and effectiveness.
Conclusion:
In conclusion, 1-formyl-2-naphthyl 2-chlorobenzoate is a promising compound that has potential applications in various areas of scientific research. Its synthesis method has been optimized to produce high yields of pure compound, and its anti-inflammatory, anti-tumor, and anti-bacterial activities have been extensively studied. While the mechanism of action is not fully understood, the compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Future research directions include investigating its potential applications in the treatment of cancer and bacterial infections, studying its mechanism of action in more detail, and exploring the synthesis of derivatives of the compound to improve its properties and effectiveness.
Synthesemethoden
The synthesis of 1-formyl-2-naphthyl 2-chlorobenzoate involves the reaction between 2-chlorobenzoic acid and 1-naphthylamine in the presence of thionyl chloride. The resulting product is then treated with formic acid to obtain the desired compound. The synthesis method has been optimized to produce high yields of pure compound.
Wissenschaftliche Forschungsanwendungen
1-formyl-2-naphthyl 2-chlorobenzoate has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. The compound has been tested against various types of cancer cells, and it has shown promising results in inhibiting the growth of cancer cells. It has also been found to be effective against gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
(1-formylnaphthalen-2-yl) 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3/c19-16-8-4-3-7-14(16)18(21)22-17-10-9-12-5-1-2-6-13(12)15(17)11-20/h1-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTSZZLTPKFVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Formylnaphthalen-2-yl) 2-chlorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

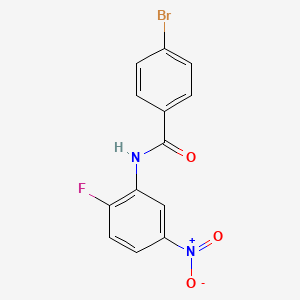
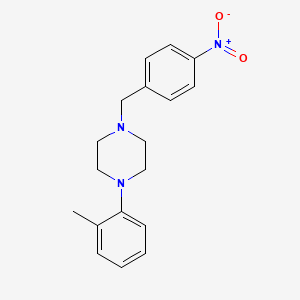
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5798187.png)

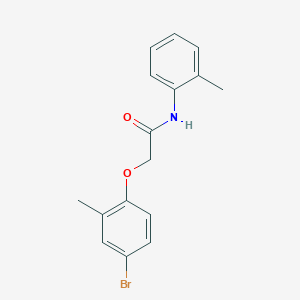
![4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5798201.png)
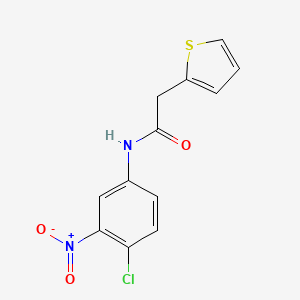
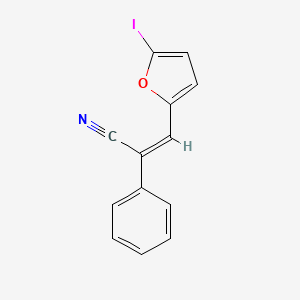
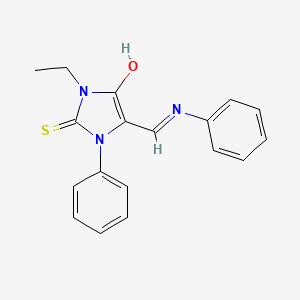
![4-{[4-(4-isopropylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5798226.png)
